1-(Thiophen-2-ylmethyl)-1,4-dihydropyrazine-2,3-dione
Overview
Description
“1-(Thiophen-2-ylmethyl)-1,4-dihydropyrazine-2,3-dione” is a compound that contains a thiophene ring and a dihydropyrazine-2,3-dione ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Dihydropyrazine is a six-membered ring with four carbon atoms and two nitrogen atoms. The “dione” indicates the presence of two carbonyl (C=O) groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The thiophene and dihydropyrazine rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the thiophene and dihydropyrazine rings could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the thiophene and dihydropyrazine rings could influence these properties .Scientific Research Applications
Synthesis Techniques and Precursors
- The compound 1-(Thiophen-2-ylmethyl)-1,4-dihydropyrazine-2,3-dione and its analogs have been synthesized using various methods. For instance, an unexpected microwave-assisted cascade reaction was used for the synthesis of N-1 substituted 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones, which are excellent precursors for the diversity-oriented synthesis of pharmacologically active α,β-dicarbonyl compounds (Sharma et al., 2008).
Chemiluminescent Properties
- Some derivatives of 1-(Thiophen-2-ylmethyl)-1,4-dihydropyrazine-2,3-dione exhibit chemiluminescent properties. Compounds containing thiophen-2-yl groups were synthesized and found to glow in the presence of hydrogen peroxide in basic medium, with the glow intensity increased by using Fe3+ ions or blood samples (Algi et al., 2017).
Electronic and Optoelectronic Applications
- Derivatives of 1-(Thiophen-2-ylmethyl)-1,4-dihydropyrazine-2,3-dione have been utilized in electronic and optoelectronic applications. For example, a bifluorenylidene-functionalized derivative was used as an electron acceptor in organic solar cells, demonstrating high optical absorption and encouraging efficiency (Gupta et al., 2017).
Anticancer Activities
- Some thiophenyl derivatives of 1,4-dihydropyrazine-2,3-dione have shown potential in cancer research. A study reported the synthesis of a novel thiophenylchromane with moderate anticancer activity, highlighting its potential use in developing new cancer therapies (Vaseghi et al., 2021).
Antimicrobial Evaluation
- The antimicrobial properties of certain 1,4-dihydropyrazine-2,3-dione derivatives have been explored. A study synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives and evaluated their antibacterial and antifungal activities, demonstrating their potential in developing new antimicrobial agents (Jat et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(thiophen-2-ylmethyl)-1H-pyrazine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8-9(13)11(4-3-10-8)6-7-2-1-5-14-7/h1-5H,6H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMZPOSNNQZEEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C=CNC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-ylmethyl)-1,4-dihydropyrazine-2,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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